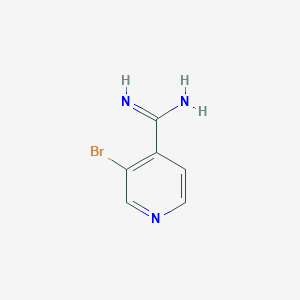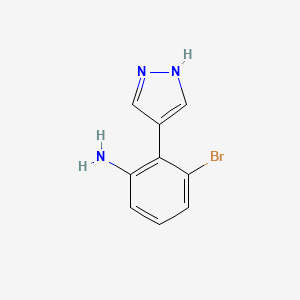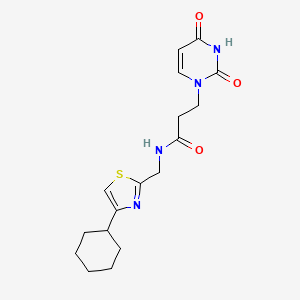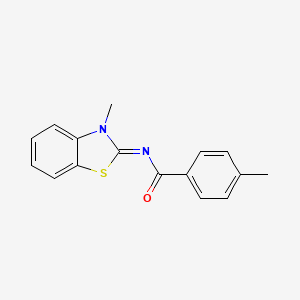![molecular formula C17H16N2O3 B2785352 3-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide CAS No. 2034272-11-0](/img/structure/B2785352.png)
3-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, a pyridine ring, and a furo ring, which are common structures in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a benzamide group attached to a pyridine ring and a furo ring. These rings are likely fused together, forming a complex, polycyclic structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the benzamide group, the pyridine ring, and the furo ring suggests that it could participate in a variety of reactions, including nucleophilic substitutions, electrophilic substitutions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzamide group could increase its polarity, while the presence of the pyridine and furo rings could affect its aromaticity and stability .Aplicaciones Científicas De Investigación
3-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide has been found to have potential applications in a variety of scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In neuroscience, this compound has been found to modulate the activity of certain ion channels, which may have implications for the treatment of neurological disorders. In immunology, this compound has been shown to modulate the activity of immune cells, which may have implications for the treatment of autoimmune diseases.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide is not fully understood, but it is believed to act through the modulation of ion channels and/or the inhibition of certain enzymes. This compound has been shown to modulate the activity of voltage-gated potassium channels and L-type calcium channels, which may contribute to its effects on cancer cells and immune cells. This compound has also been shown to inhibit the activity of certain enzymes, such as poly(ADP-ribose) polymerase (PARP), which may contribute to its effects on cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, modulation of ion channel activity, and modulation of immune cell activity. This compound has also been found to have anti-inflammatory effects, which may contribute to its potential applications in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide is its potential as a therapeutic agent for cancer and other diseases. Another advantage is its ability to modulate ion channel activity, which may have implications for the treatment of neurological disorders. However, a limitation of this compound is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 3-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide. One direction is to further investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to investigate its effects on ion channel activity in more detail, which may lead to the development of new treatments for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its use in experimental settings.
Métodos De Síntesis
3-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide can be synthesized through a multi-step process involving the reaction of 2-furoic acid with 3-methylbenzoyl chloride, followed by amination with ethylenediamine and subsequent condensation with 2-(2-aminoethyl)-7-oxo-7,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylic acid. The final product is obtained through purification by column chromatography.
Propiedades
IUPAC Name |
3-methyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-3-2-4-14(11-12)16(20)18-7-9-19-8-5-13-6-10-22-15(13)17(19)21/h2-6,8,10-11H,7,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDOKEJIPLZWBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2785270.png)
![3,4-dihydro-2H-chromen-4-yl[(4-methylphenyl)sulfonyl]methanone](/img/structure/B2785271.png)





![3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2785281.png)
![1-(1H-indol-3-yl)-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethane-1,2-dione](/img/structure/B2785282.png)


![5-((3,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2785285.png)
![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2785287.png)
